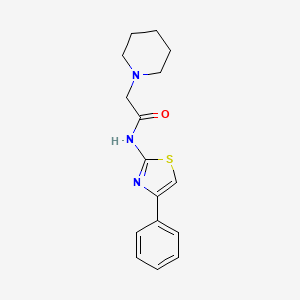
N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
准备方法
The synthesis of N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide typically involves the Hantzsch method, which is a well-known procedure for creating thiazole derivatives . The synthetic route generally starts with the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in the presence of different solvents such as water, acetic acid, DMF, or ethanol, and bases like sodium acetate, sodium carbonate, or triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine monohydrate, methanol, and anhydrous aluminum chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with hydrazine monohydrate can lead to the formation of hydrazone derivatives, which may exhibit enhanced antimicrobial properties .
科学研究应用
N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and antifungal agent . Its ability to induce oxidative damage in pathogenic fungi like Candida albicans makes it a promising candidate for the development of new antifungal drugs . Additionally, it has been studied for its potential anticancer properties, making it a valuable compound in cancer research .
作用机制
The mechanism of action of N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide involves the induction of oxidative stress in target cells. This compound increases the levels of reactive oxygen species (ROS) within the cells, leading to DNA damage and ultimately cell death . The molecular targets and pathways involved include genes related to the anti-oxidative stress response, such as CAP1, CTA1, TRR1, and SODs . The addition of ROS scavengers like glutathione, N-acetyl-L-cysteine, or oligomeric proanthocyanidins can reduce the compound’s antifungal activities, highlighting the importance of ROS in its mechanism of action .
相似化合物的比较
N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide can be compared with other thiazole derivatives, such as 4-phenyl-1,3-thiazol-2-yl hydrazine (31C) and EM-01D2 . These compounds share similar structures and exhibit comparable biological activities, including antifungal and antimicrobial properties
属性
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-15(11-19-9-5-2-6-10-19)18-16-17-14(12-21-16)13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-11H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVKKPPJQYQTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
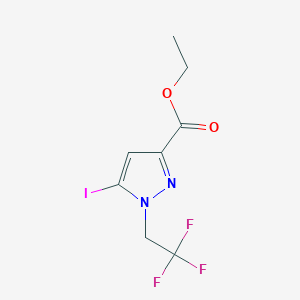
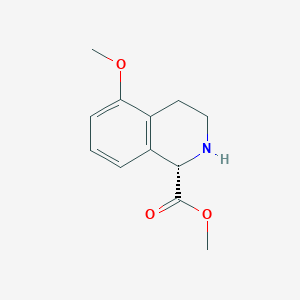
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2761683.png)
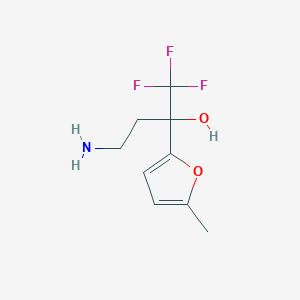
![N-(butan-2-yl)-3-[1-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2761686.png)
![Tert-butyl 3-(methylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2761687.png)

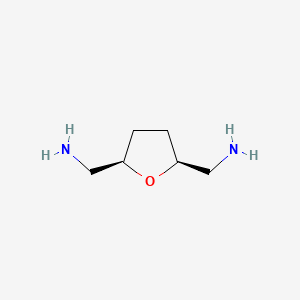
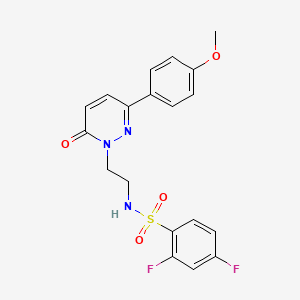
![1-Phenyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)azetidin-2-one](/img/structure/B2761692.png)
![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine](/img/structure/B2761696.png)
![N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761697.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-chlorobenzoate](/img/structure/B2761700.png)
![2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2761702.png)
